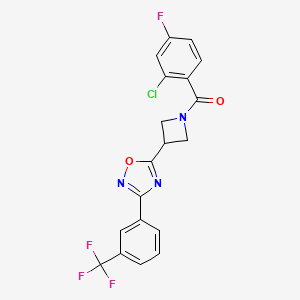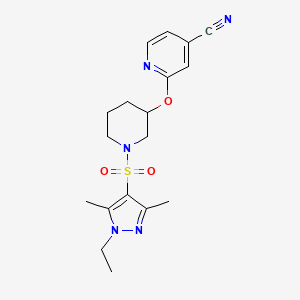
2-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The pyrazole ring is substituted with an ethyl group and two methyl groups . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted with a sulfonyl group . The molecule also contains an isonicotinonitrile group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfonyl group could potentially make the compound somewhat soluble in water, while the presence of the pyrazole and piperidine rings could potentially make it soluble in organic solvents .科学的研究の応用
Synthesis and Characterization
Research into compounds with similar structural features often involves the synthesis and characterization of novel derivatives with potential biological or chemical activity. For example, studies have shown the synthesis of novel isoxazolines and isoxazoles derivatives through [3+2] cycloaddition, involving compounds with pyrazole rings and exhibiting significant synthetic interest due to their potential biological activities (Rahmouni et al., 2014). These synthetic pathways highlight the versatility of pyrazole derivatives in chemical synthesis, suggesting that similar methodologies could be applicable in the synthesis of the compound .
Catalytic Applications
Compounds incorporating pyrazole structures or related heterocycles have been examined for their catalytic capabilities. For instance, magnetically separable graphene oxide anchored sulfonic acid demonstrated high catalytic activity in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the integration of pyrazole derivatives in catalysis (Zhang et al., 2016). This application underscores the potential of the compound to serve as a catalyst in organic synthesis or other chemical reactions, given its structural complexity and potential reactive sites.
Biological Activities
The structural motifs present in compounds similar to "2-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile" have been explored for various biological activities. For example, derivatives of 1,3,4-oxadiazole, a heterocycle related to the pyrazole and isoxazole rings, have been synthesized and screened for their antibacterial activity, showing moderate to significant effects against different bacterial strains (Khalid et al., 2016). This indicates the potential research interest in evaluating the compound for antimicrobial properties or other pharmacological activities.
Anticancer Evaluation
Moreover, compounds featuring pyrazole and related heterocycles have been assessed for their anticancer potential. Studies have demonstrated the evaluation of di- and trifunctional substituted 1,3-thiazoles, containing pyrazole substituents, for their anticancer activity across a range of cancer cell lines, revealing promising leads for further drug development (Turov, 2020). These findings suggest avenues for the investigation of the compound within oncological research, potentially contributing to the development of new anticancer agents.
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways . The modulation of these pathways can lead to a range of downstream effects, contributing to the compound’s overall pharmacological activity .
Pharmacokinetics
For instance, a compound with a similar structure was found to have high solubility in saline at pH 7, which could potentially enhance its absorption and distribution .
Result of Action
Based on the known activities of structurally similar compounds, it can be inferred that the compound may exert anti-inflammatory, antioxidant, and other pharmacological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other molecules can influence the compound’s interaction with its target, potentially affecting its efficacy .
特性
IUPAC Name |
2-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-23-14(3)18(13(2)21-23)27(24,25)22-9-5-6-16(12-22)26-17-10-15(11-19)7-8-20-17/h7-8,10,16H,4-6,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKXXGRKKLHLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
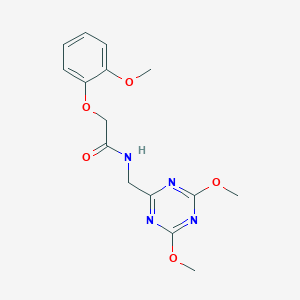
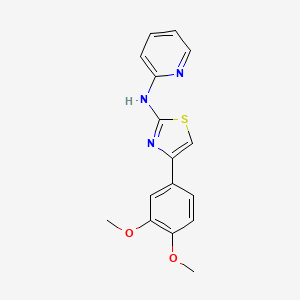
![2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2809597.png)
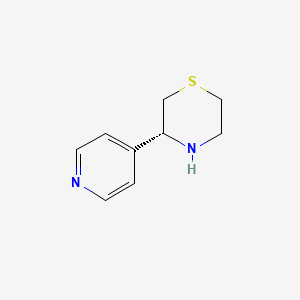
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)
![4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2809604.png)
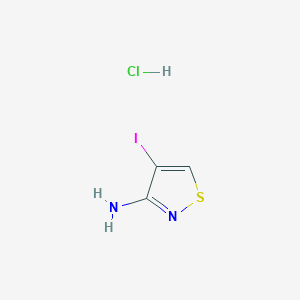
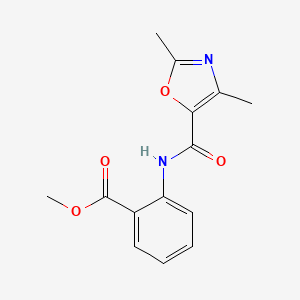

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)
